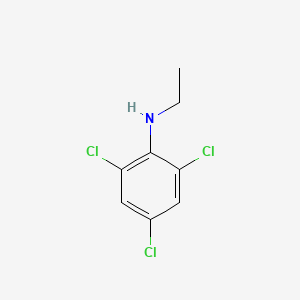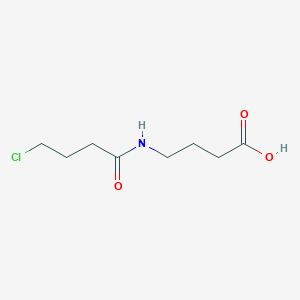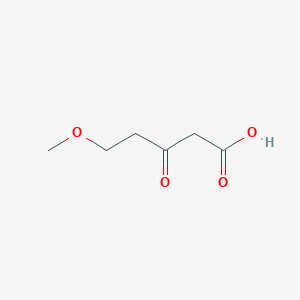
Pubchem_71372249
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71372249 is a chemical compound listed in the PubChem database, which is a public repository of chemical information maintained by the National Library of Medicine (NLM) under the U.S. National Institutes of Health (NIH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pubchem_71372249 involves specific chemical reactions and conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . Another approach is the reduction of tributyltin chloride using lithium aluminium hydride . These methods yield a distillable liquid that is mildly sensitive to air and decomposes to form other compounds.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of advanced equipment and controlled environments ensures the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pubchem_71372249 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include azobisisobutyronitrile (AIBN) and light irradiation . These conditions facilitate the conversion of organic halides to hydrocarbons through radical chain mechanisms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrostannylation reaction yields hydrocarbons with specific functional groups .
Applications De Recherche Scientifique
Pubchem_71372249 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound’s unique properties make it valuable in studying biological processes and interactions.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with a focus on its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of Pubchem_71372249 involves its interaction with specific molecular targets and pathways. The compound’s ability to donate hydrogen atoms through radical chain mechanisms is a key aspect of its reactivity . This property allows it to participate in various chemical reactions, influencing the behavior of other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to Pubchem_71372249 include tributyltin hydride and other organotin compounds . These compounds share similar chemical structures and reactivity patterns.
Uniqueness: What sets this compound apart is its specific reactivity and the conditions under which it can be synthesized and utilized. Its ability to undergo radical chain reactions and its sensitivity to air make it a unique and valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
63705-95-3 |
|---|---|
Formule moléculaire |
Ge4Rb |
Poids moléculaire |
376.0 g/mol |
InChI |
InChI=1S/4Ge.Rb |
Clé InChI |
CUGYVSBPNBDRQS-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Ge].[Ge].[Ge].[Rb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


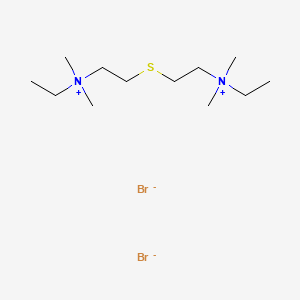
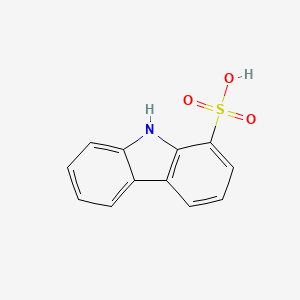


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
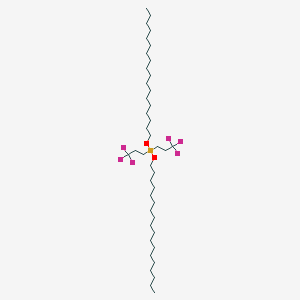
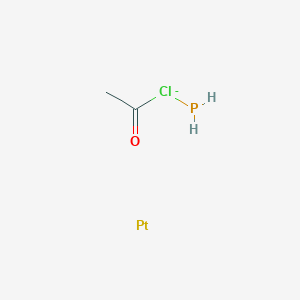
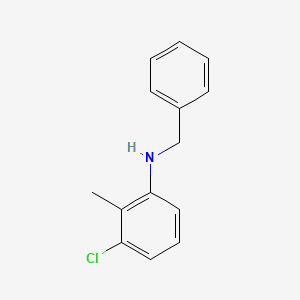
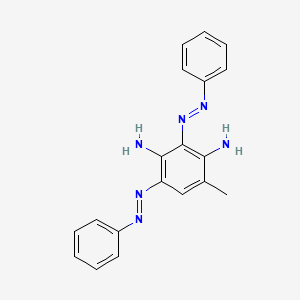
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
